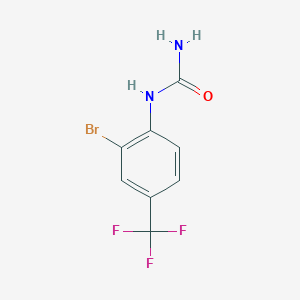

![molecular formula C9H14N2O2S B2763595 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 923242-51-7](/img/structure/B2763595.png)

2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino acids, which are similar to your compound, are the building blocks of proteins and play a key role in many biological processes . They contain both an amino group and a carboxylic acid group, similar to your compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars . Another method involves the use of microreactors, which have been used in peptide synthesis .Molecular Structure Analysis

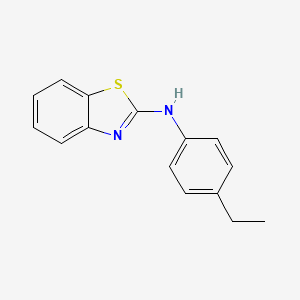

The molecular structure of a compound determines its properties and reactivity. For instance, the thiazole ring, which is present in your compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with other molecules. For example, amino acids can undergo various reactions, including amphoteric reactions, where they can act as both acids and bases .Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to your compound, are usually colorless, crystalline substances. Their solubility in water depends on their polarity and the pH of the solution .Scientific Research Applications

Synthesis and Chemical Properties

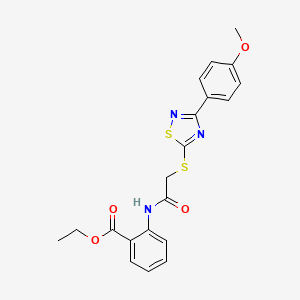

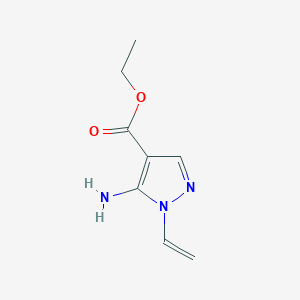

Thiazole derivatives, including "2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid," are valuable for designing mimics of protein secondary structures such as helices, β-sheets, turns, and β-hairpins. A study by Mathieu et al. (2015) introduced a short and versatile chemical route to synthesize orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), highlighting their potential in drug design and protein structure mimicry (Mathieu et al., 2015).

Biological Activities

Fengyun et al. (2015) synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, finding that some exhibited significant fungicidal and antivirus activities. This indicates their potential use in developing new antifungal and antiviral agents (Fengyun et al., 2015).

Structural Studies

ATC oligomers have been shown to adopt a well-defined 9-helix structure in various solvents, including aqueous solution, as investigated through CD, NMR spectroscopy, and X-ray crystallography by Mathieu et al. (2013). This property is critical for the development of novel biomaterials and understanding protein folding mechanisms (Mathieu et al., 2013).

Ionic Liquids and Material Science

The study by Ohno and Fukumoto (2007) outlined the preparation of ionic liquids derived from amino acids, including thiazole-based compounds, demonstrating their varied properties and potential applications in material science and green chemistry (Ohno & Fukumoto, 2007).

Antibacterial Activity

Dulaimy et al. (2017) explored the synthesis and antibacterial study of new 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid derivatives, highlighting their effectiveness against certain bacteria, suggesting their utility in developing new antibiotics (Dulaimy et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(3-methylbutylamino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6(2)3-4-10-9-11-7(5-14-9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEMYPKFFVJIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=NC(=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2763514.png)

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2763517.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2763522.png)

![1-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2763524.png)